S-(N-Benzylthiocarbamoyl)cysteine
Overview
Description
Synthesis Analysis
The synthesis of S-(N-Benzylthiocarbamoyl)cysteine and related derivatives often involves the acetylation of S-benzyl-L-cysteine, showcasing a method to produce N-acetyl-S-benzyl-L-cysteine, indicating partial inversion of D derivatives of cysteine to the optical antipode. S-Benzyl-L-cysteine can be synthesized via the reaction of benzyl bromide and L-cysteine under optimized conditions to achieve high product molar yields (Stekol, 1948; Yang-feng, 2006).
Molecular Structure Analysis
The molecular structure of S-Benzyl-L-cysteine, a related compound, reveals two molecules in the asymmetric unit, both of which are zwitterions. They differ principally in molecular conformation about their Cα—Cβ bonds, highlighting the structural diversity within this family of compounds (Troup et al., 2001).
Chemical Reactions and Properties
S-(N-Benzylthiocarbamoyl)cysteine participates in various chemical reactions, including enzymatic synthesis involving immobilized O-acetylserine sulfhydrylase for the production of S-aryl-L-cysteines and S-benzyl-L-cysteine from O-acetylserine, demonstrating its versatility in chemical transformations (Vahidi et al., 2018).
Physical Properties Analysis
While specific studies detailing the physical properties of S-(N-Benzylthiocarbamoyl)cysteine were not identified, the physical properties of related sulfur-containing compounds and derivatives, such as solubility, melting points, and stability, can be inferred from general knowledge of thiocarbamoyl compounds and cysteine derivatives.
Chemical Properties Analysis
S-(N-Benzylthiocarbamoyl)cysteine's chemical properties, including reactivity with various chemical groups, stability under different conditions, and potential to undergo specific reactions like nucleophilic substitutions or additions, are central to its utility in synthetic chemistry. The formation of S-substituted cysteine derivatives indicates its potential in the labelling of bioactive molecules and synthesis of peptide thioesters, underscoring its reactivity and utility in organic synthesis and chemical biology (Ohta et al., 2006; Staveren et al., 2005).
properties
IUPAC Name |
(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188947 | |
Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(N-Benzylthiocarbamoyl)cysteine | |
CAS RN |
35446-36-7 | |
Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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